molecular formula C20H19N5OS B10990546 3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B10990546
M. Wt: 377.5 g/mol
InChI Key: LPKAUFFQMLNIPA-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic organic compound that features a pyrrole ring, a thiophene ring, and a triazole ring. These heterocyclic structures are often found in compounds with significant biological activity, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, involving the condensation of a ketone with a nitrile and elemental sulfur.

    Formation of the Triazole Ring: This can be synthesized using the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.

    Coupling Reactions: The final compound is formed by coupling the pyrrole, thiophene, and triazole intermediates under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and thiophene rings.

    Reduction: Reduction reactions may target the amide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyrrole and thiophene rings.

    Reduction Products: Amines derived from the reduction of the amide group.

    Substitution Products: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Material Science:

Biology

    Drug Development: The compound’s heterocyclic structure makes it a candidate for drug discovery, particularly in targeting enzymes and receptors.

Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its heterocyclic rings.

    Cancer Research: Investigated for its potential anti-cancer properties.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The heterocyclic rings can facilitate binding to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrrol-1-YL)-3-(2-thienyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide: Similar structure with a different thiophene substitution.

    3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]propanamide: Similar structure with a different triazole substitution.

Uniqueness

The unique combination of pyrrole, thiophene, and triazole rings in 3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

3-pyrrol-1-yl-3-thiophen-3-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C20H19N5OS/c26-20(11-19(17-7-10-27-13-17)24-8-1-2-9-24)23-18-5-3-16(4-6-18)12-25-15-21-14-22-25/h1-10,13-15,19H,11-12H2,(H,23,26)

InChI Key

LPKAUFFQMLNIPA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)C4=CSC=C4

Origin of Product

United States

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